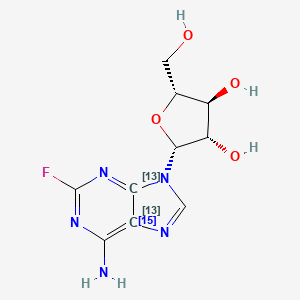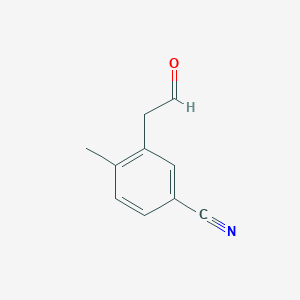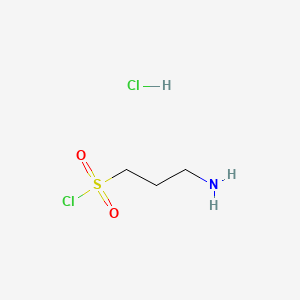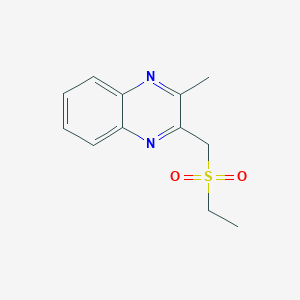
2-(Ethylsulfonylmethyl)-3-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfonylmethyl)-3-methylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of an ethylsulfonylmethyl group and a methyl group attached to the quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonylmethyl)-3-methylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Ethylsulfonylmethyl Group: The ethylsulfonylmethyl group can be introduced via a sulfonylation reaction. This involves the reaction of the quinoxaline core with an ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-(Ethylsulfonylmethyl)-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
2-(Ethylsulfonylmethyl)-3-methylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Ethylsulfonylmethyl)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The quinoxaline core can also interact with DNA and proteins, affecting their structure and function.
類似化合物との比較
Similar Compounds
2-Methylquinoxaline: Lacks the ethylsulfonylmethyl group, making it less reactive in certain chemical reactions.
2-(Methylsulfonylmethyl)-3-methylquinoxaline: Similar structure but with a methylsulfonylmethyl group instead of an ethylsulfonylmethyl group.
3-Methylquinoxaline: Lacks the ethylsulfonylmethyl group, making it less versatile in chemical modifications.
Uniqueness
2-(Ethylsulfonylmethyl)-3-methylquinoxaline is unique due to the presence of both the ethylsulfonylmethyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
2-(ethylsulfonylmethyl)-3-methylquinoxaline |
InChI |
InChI=1S/C12H14N2O2S/c1-3-17(15,16)8-12-9(2)13-10-6-4-5-7-11(10)14-12/h4-7H,3,8H2,1-2H3 |
InChIキー |
JRZQHJSHQDRSBO-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CC1=NC2=CC=CC=C2N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
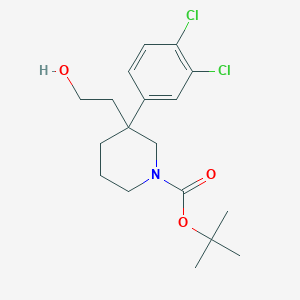
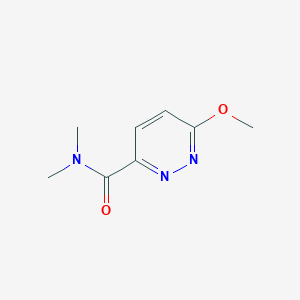
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
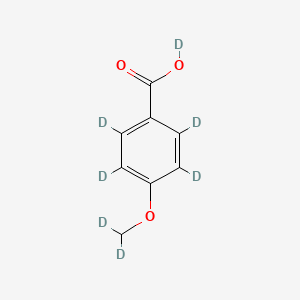

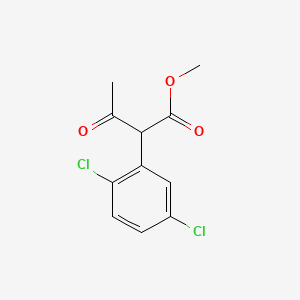

![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)

